N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-13-25-19-12-9-17(14-20(19)29-15-23(3,4)22(25)27)24-21(26)16-7-10-18(11-8-16)28-6-2/h7-12,14H,5-6,13,15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMPLXXFWFFYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The structure features a benzoxazepine core which is known for diverse biological activities.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors to influence signaling pathways related to inflammation or cancer progression.
- DNA/RNA Interaction : This compound could potentially interact with genetic material affecting gene expression and cellular function.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Properties : A study published in 2024 highlighted the efficacy of this compound against breast cancer cells. The researchers found that it significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What analytical methods validate polymorphic forms and ensure batch consistency?
Q. How can researchers elucidate the compound’s selectivity for specific receptor subtypes?
- Methodology : Perform radioligand displacement assays against receptor panels (e.g., serotonin or dopamine receptors). Use cryo-EM to resolve binding poses and identify key residues. Validate with mutagenesis studies .
Q. What factors influence the compound’s photostability under laboratory storage conditions?
- Methodology : Expose the compound to UV light (254 nm) and analyze degradation via LC-MS. Store aliquots in amber vials at –20°C with desiccants. Add antioxidants (e.g., BHT) to formulations if oxidation is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
